
Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a sulfur atom at the 2-position of the pyrimidine ring, which imparts unique chemical and biological properties. Thioxopyrimidines have been extensively studied for their diverse biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate with ethyl isothiocyanate, which yields the desired thioxopyrimidine derivative . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxopyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethyl ester moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothioxopyrimidines.
Substitution: Various substituted thioxopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of herbicides and fungicides.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress, inflammation, and cell proliferation. For example, it may inhibit the activity of nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α), leading to reduced inflammation and oxidative damage . Additionally, it can interact with DNA and RNA, interfering with the replication of viruses and cancer cells .
Comparison with Similar Compounds
Ethyl 4-amino-2-thioxo-2,5-dihydropyrimidine-5-carboxylate can be compared with other thioxopyrimidine derivatives:
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate: Similar in structure but lacks the sulfur atom at the 2-position.
2-Thioxo-4,5-dihydropyrimidine derivatives: Share the thioxopyrimidine core but differ in the substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O2S |
|---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
ethyl 4-amino-2-sulfanylidene-5H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(13)10-5(4)8/h3-4H,2H2,1H3,(H2,8,10,13) |
InChI Key |
ZAAQVOIXKWHSKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=NC(=S)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


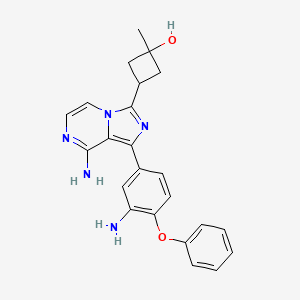

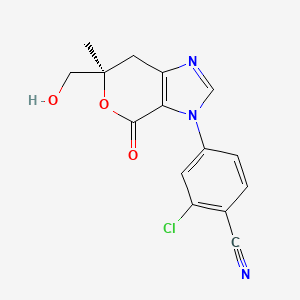
![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
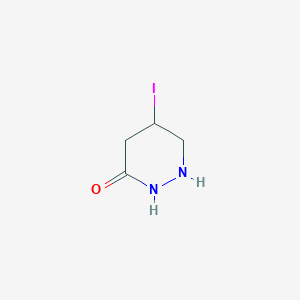
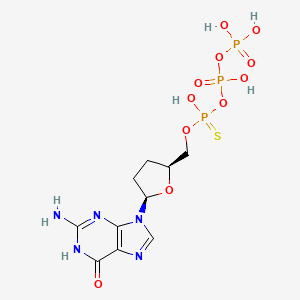
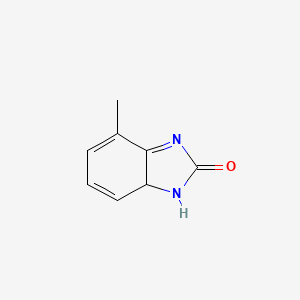
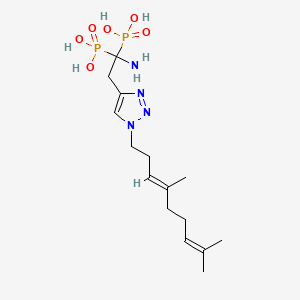
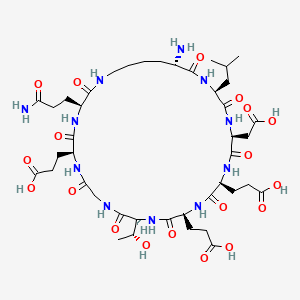
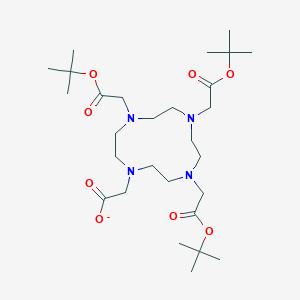
methyl phosphate](/img/structure/B15135221.png)
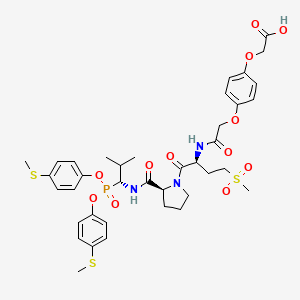

![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)
